6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2h-pyran-2-one
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Overview
Description
6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that features a furan ring fused to a pyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a classical method that involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst . Another method involves the Feist-Benary synthesis, which uses β-dicarbonyl compounds and α-haloketones under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above-mentioned synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can yield dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans and pyranones, which can be further functionalized for specific applications.
Scientific Research Applications
6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of cellular processes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl (phenyl)methanone: Known for its protein tyrosine kinase inhibitory activity.
2-Furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile: Used as a precursor for synthesizing novel pyrimidines with antibacterial activity.
Uniqueness
6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one stands out due to its unique combination of a furan ring and a pyranone structure, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
78440-83-2 |
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Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C10H10O4/c1-12-7-5-9(14-10(11)6-7)8-3-2-4-13-8/h2-4,6,9H,5H2,1H3 |
InChI Key |
JDDJJFBCPKHYNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)OC(C1)C2=CC=CO2 |
Origin of Product |
United States |
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